4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (referred to as 11c in ) is a bicyclic heterocyclic compound with the molecular formula C₁₃H₂₀NS . It belongs to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (TTP) family, a scaffold widely used in medicinal chemistry due to its structural similarity to antiplatelet drugs like clopidogrel and prasugrel .
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
4-cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C13H19NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h7,9-10,13-14H,1-6,8H2 |
InChI Key |
VHOZICVKYONWJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2C3=C(CCN2)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Overview of Core Synthesis Strategy
The synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold typically proceeds via:
- Imine formation between 2-(2-thienyl)ethylamine and formaldehyde or related carbonyl compounds.
- Cyclization of the imine intermediate under acidic conditions to form the tetrahydrothieno[3,2-c]pyridine ring system.
- Functionalization at the 4-position, such as alkylation with cyclohexyl derivatives to yield 4-cyclohexyl substituted products.
This approach is well-documented in patents and peer-reviewed literature, with variations in reagents, solvents, temperatures, and catalysts to optimize yield and purity.
Detailed Preparation Methods
Imine Formation and Cyclization (General Procedure)
A common and efficient preparation method involves:
- Mixing 2-(2-thienyl)ethylamine with formaldehyde in aqueous or mixed solvents.
- Heating the mixture at moderate temperatures (50–55 °C) for extended periods (20–30 hours) to form the imine intermediate.
- Extracting the imine using organic solvents such as dichloroethane or ethylene dichloride.
- Cyclizing the imine by treatment with ethanolic hydrogen chloride (25–30% concentration) at 65–75 °C for 4–8 hours.
- Using activated carbon for purification and recrystallization by cooling to 0–5 °C to obtain the hydrochloride salt of the tetrahydrothieno[3,2-c]pyridine derivative.
Table 1: Typical Reaction Conditions for Imine Formation and Cyclization
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Imine formation | 2-(2-thienyl)ethylamine, formaldehyde, water | 50–55 | 20–30 | Mass ratio water:formaldehyde:amine ~200:50–60:120–130 |
| Extraction | Ethylene dichloride, saturated saline wash | Room temp | - | Organic layer evaporated under vacuum |
| Cyclization | Ethanolic HCl (25–30%), water, activated carbon (GAC) | 65–75 | 4–8 | Cooling to 0–5 °C for crystallization |
| Filtration and drying | - | 0–5 | 1–2 | Final product: 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride |
This method yields the core tetrahydrothieno[3,2-c]pyridine hydrochloride with high purity and yield (up to ~94%) and is suitable for industrial scale due to mild conditions and low environmental impact (no gaseous HCl required).
Functionalization to 4-Cyclohexyl Derivative
The introduction of the cyclohexyl group at the 4-position can be achieved via alkylation of the tetrahydrothieno[3,2-c]pyridine intermediate:
- The free base form of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is reacted with cyclohexyl halides (e.g., cyclohexyl chloride or bromide) under phase transfer catalysis or reflux with base.
- This alkylation proceeds via nucleophilic substitution at the 4-position, forming the 4-cyclohexyl derivative.
- The product is then converted to its hydrochloride salt by treatment with acid.
This approach aligns with the general alkylation methods described for similar derivatives, such as ticlopidine synthesis, where 2-(2-thienyl)ethylamine derivatives are alkylated to introduce substituents at the 4-position.
Alternative Synthetic Routes
Modified Pictet-Spengler Reaction: A one-pot procedure involving the formation of a formyliminium ion intermediate catalyzed by trifluoroacetic acid, followed by cyclization and formylation, can be used to prepare N-formyl tetrahydrothieno[3,2-c]pyridines with substituents at C-4. This method allows for diverse substituents, including cyclohexyl groups, by varying the carbonyl compound used in the initial imination step.
Benzothiazole-2-sulfonyl (Bts) Protection Strategy: For enantioselective synthesis and functional group tolerance, the amine can be protected with a Bts group, followed by Vilsmeyer-Haack formylation, nucleophilic substitution with alkyl bromides, and deprotection to yield substituted tetrahydrothieno[3,2-c]pyridines.
Summary of Preparation Methodology
| Step | Description | Key Parameters |
|---|---|---|
| 1. Imine formation | 2-(2-thienyl)ethylamine + formaldehyde in water, 50–55 °C, 20–30 h | Molar ratios: water:formaldehyde:amine ~200:50–60:120–130 |
| 2. Extraction and isolation | Organic solvent extraction (ethylene dichloride), wash with saturated saline, evaporation | Room temperature |
| 3. Cyclization | Ethanolic HCl (25–30%), heat at 65–75 °C for 4–8 h, activated carbon purification | Cooling to 0–5 °C for crystallization |
| 4. Alkylation (cyclohexyl) | Reaction of free base with cyclohexyl halide under phase transfer or reflux with base | Controlled temperature, base presence |
| 5. Salt formation | Conversion to hydrochloride salt by acid treatment | Mild acid conditions |
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: The major product is the corresponding sulfoxide or sulfone.
Reduction: The major product is the fully reduced tetrahydrothieno[3,2-c]pyridine.
Substitution: The major products are N-alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that derivatives of thieno[3,2-c]pyridine exhibit significant antidepressant effects. In a study conducted on animal models, compounds similar to 4-cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine demonstrated the ability to modulate serotonin and norepinephrine levels in the brain, leading to improved mood and decreased anxiety symptoms. The mechanism involves the inhibition of monoamine oxidase enzymes, which are responsible for the breakdown of these neurotransmitters .
2. Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have shown that it can protect neuronal cells from oxidative stress and apoptosis. This property makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro experiments indicated that this compound reduces cell death in neuronal cultures exposed to toxic agents .
Material Science Applications
1. Polymer Chemistry
The compound has been explored as a building block in polymer synthesis. Its unique structure allows it to act as a monomer in creating polymers with enhanced thermal and mechanical properties. For instance, incorporating this compound into polymer matrices has resulted in materials with improved elasticity and durability .
2. Coating Technologies
In coating applications, this compound has been utilized to develop protective coatings that exhibit resistance to corrosion and wear. These coatings are particularly beneficial in industrial applications where materials are exposed to harsh environments .
Case Studies
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. In the case of its use as an intermediate for antithrombotic agents, it acts by inhibiting platelet aggregation through the blockade of the P2Y12 receptor on platelets. This prevents the binding of adenosine diphosphate (ADP), thereby reducing platelet activation and aggregation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Functional Comparison of TTP Derivatives
Key Observations:
2-Chlorobenzyl in ticlopidine derivatives is critical for antiplatelet activity by modulating ADP receptor (P2RY12) antagonism . 3-Cyano groups in antitubulin agents enhance tubulin polymerization inhibition, with IC₅₀ values in the nanomolar range .
Ring Saturation Effects: Fully saturated TTP derivatives (e.g., 11c) exhibit conformational rigidity, which may stabilize receptor interactions.
Pharmacokinetic and ADMET Considerations
Structure-Activity Relationship (SAR) Trends
- Antifungal Activity: 11c and related triazole-methyl derivatives () show in silico binding affinity to fungal lanosterol 14α-demethylase, with the cyclohexyl group contributing to hydrophobic interactions .
- Antiplatelet vs. Anticancer Activity: While ticlopidine analogs target P2RY12, antitubulin agents require 3-cyano and methoxycarbonyl groups for colchicine-site binding .
Biological Activity
4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H21N2S
- Molecular Weight : 265.39 g/mol
- CAS Number : 2304583-93-3
The biological activity of this compound primarily revolves around its role as an inhibitor of the Hedgehog signaling pathway. This pathway is crucial in various developmental processes and is implicated in several cancers. The compound acts by inhibiting Hedgehog acyltransferase (HHAT), a key enzyme in the pathway.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Inhibitory Potency Study : A study evaluated various derivatives of tetrahydrothieno[3,2-c]pyridine against HHAT. The results indicated that structural modifications at the 4-position significantly influenced inhibitory potency. Compounds with aryl substituents showed promising results for further optimization .
- Cell-Based Assays : In cellular assays using HEK293a SHH+ cells, the compound was tested for its ability to inhibit SHH signaling. The results showed that certain derivatives maintained good on-target potency while exhibiting minimal off-target toxicity .
- Structure-Activity Relationship (SAR) : Research highlighted that non-acylated core molecules were inactive against HHAT. In contrast, compounds with specific modifications demonstrated enhanced binding affinity and inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
